Cas no 51103-57-2 (8,11a-Methano-11aH-cyclohepta[a]naphthalene-4,9-dimethanol,tetradecahydro-3,9-dihydroxy-4,11b-dimethyl-, 9-acetate,(3R,4R,4aR,6aS,8R,9R,11aS,11bS)-)

8,11a-Methano-11aH-cyclohepta[a]naphthalene-4,9-dimethanol,tetradecahydro-3,9-dihydroxy-4,11b-dimethyl-, 9-acetate,(3R,4R,4aR,6aS,8R,9R,11aS,11bS)- structure
51103-57-2 structure
Productnaam:8,11a-Methano-11aH-cyclohepta[a]naphthalene-4,9-dimethanol,tetradecahydro-3,9-dihydroxy-4,11b-dimethyl-, 9-acetate,(3R,4R,4aR,6aS,8R,9R,11aS,11bS)-
CAS-nummer:51103-57-2
MF:C22H36O5
MW:380.51824
CID:375775
PubChem ID:193852

8,11a-Methano-11aH-cyclohepta[a]naphthalene-4,9-dimethanol,tetradecahydro-3,9-dihydroxy-4,11b-dimethyl-, 9-acetate,(3R,4R,4aR,6aS,8R,9R,11aS,11bS)- Chemische en fysische eigenschappen

Naam en identificatie

    • 8,11a-Methano-11aH-cyclohepta[a]naphthalene-4,9-dimethanol,tetradecahydro-3,9-dihydroxy-4,11b-dimethyl-, 9-acetate,(3R,4R,4aR,6aS,8R,9R,11aS,11bS)-
    • aphidicolin-17-monoacetate
    • [3,9-Dihydroxy-4-(hydroxymethyl)-4,11b-dimethyltetradecahydro-8,11a-methanocyclohepta[a]naphthalen-9-yl]methyl acetate
    • DTXSID80965385
    • 51103-57-2
    • [(2S,5R,6R,7R,10S,12R,13S)-5,13-Dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl acetate
    • Aphidicolin-17-acetate
    • 8,11a-Methano-11aH-cyclohepta(a)naphthalene-4,9-dimethanol, tetradecahydro-3,9-dihydroxy-4,11b-dimethyl-, alpha9-acetate, (3alpha,4alpha,4aalpha,6abeta,8beta,9beta,11abeta,11bbeta)-
    • Inchi: InChI=1S/C22H36O5/c1-14(24)27-13-22(26)9-8-21-11-16(22)10-15(21)4-5-17-19(2,12-23)18(25)6-7-20(17,21)3/h15-18,23,25-26H,4-13H2,1-3H3/t15-,16+,17-,18+,19-,20-,21?,22+/m0/s1
    • InChI-sleutel: GAPINCSXTLCIPV-AWEAMKMDSA-N
    • LACHT: CC(=O)OCC1(CCC23CC1CC2CCC4C3(CCC(C4(C)CO)O)C)O

Berekende eigenschappen

  • Exacte massa: 380.25638
  • Monoisotopische massa: 380.25627424g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 27
  • Aantal draaibare bindingen: 4
  • Complexiteit: 622
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 7
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Topologisch pooloppervlak: 87Ų
  • Aantal tautomers: nothing
  • XLogP3: 3.1

Experimentele eigenschappen

  • PSA: 86.99
Aanbevolen leveranciers
上海贤鼎生物科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
上海贤鼎生物科技有限公司
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Cuiyuan Biotechnology Co.,Ltd
Minglong (Xianning) Medicine Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk